molecular formula C15H21NO4 B13323274 (S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid

Cat. No.: B13323274
M. Wt: 279.33 g/mol
InChI Key: NGMNYXQCCBKDET-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid is a non-proteinogenic α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a phenyl ring substituted with a 2-tert-butoxy-2-oxoethyl group. This compound is primarily utilized in peptide synthesis as a building block, where the Boc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS) . Its structure (Fig. 1) combines stereochemical specificity (S-configuration) with a bulky tert-butyl ester, which enhances solubility in organic solvents and stability under acidic conditions.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

NGMNYXQCCBKDET-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Compound Overview

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid (CAS: 222842-90-2) is a chiral phenylalanine derivative with a tert-butyl ester-protected side chain. Its molecular formula is $$ \text{C}{15}\text{H}{21}\text{NO}_4 $$, and it serves as a key intermediate in pharmaceutical synthesis, particularly for compounds requiring enantiomeric purity.

Synthetic Strategies

Key Retrosynthetic Pathways

The synthesis revolves around introducing the 4-(2-tert-butoxy-2-oxoethyl)phenyl group to an L-phenylalanine backbone while retaining stereochemical integrity. Common approaches include:

Detailed Synthesis Routes

Route 1: Stereospecific Alkylation of L-Phenylalanine
  • Amino Protection :

    • L-Phenylalanine is protected at the α-amino group using Boc ($$ \text{tert-butoxycarbonyl} $$).
    • Reagents : Boc anhydride, NaOH, dioxane.
    • Conditions : 0–25°C, 2–4 hours.
  • Side-Chain Introduction :

    • The para position of the phenyl ring is alkylated with tert-butyl bromoacetate.
    • Reagents : tert-Butyl bromoacetate, $$ \text{Pd(OAc)}2 $$, K$$2$$CO$$_3$$, DMF.
    • Conditions : 80°C, 12 hours (yield: ~65%).
  • Deprotection :

    • Boc group is removed under acidic conditions (HCl/dioxane).
    • Yield : >90%.
Route 2: Coupling with Pre-Functionalized Intermediates

Purification and Enantiomeric Control

  • Salt Formation : The crude product is treated with tert-butylamine or benzylamine to form crystalline salts, enhancing enantiomeric purity (>99.5% ee).
    • Example : Recrystallization from ethyl acetate/cyclohexane yields 98% pure compound.
  • Chromatography : Silica gel chromatography (eluent: CH$$2$$Cl$$2$$/MeOH) resolves residual diastereomers.

Critical Data Tables

Table 1: Comparative Synthesis Routes

Method Key Reagents Yield (%) Purity (%) Reference
Alkylation of L-Phe Boc anhydride, Pd(OAc)$$_2$$ 65 98
Strecker Synthesis AlCl$$_3$$, L-proline, KCN 58 95

Table 2: Physical Properties

Property Value
Molecular Weight 279.33 g/mol
CAS Number 222842-90-2
Chiral Purity >99.5% ee
Melting Point 180–182°C (dec.)

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferred for scalability due to fewer steps and higher yields.
  • Green Chemistry : Solvent recovery (e.g., DMF, ethyl acetate) reduces environmental impact.
  • Quality Control : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess.

Research Advancements

Recent patents highlight innovations in:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Key Structural Features :

  • Backbone: L-configuration (S) α-amino acid.
  • Phenyl Substituent : 4-(2-tert-butoxy-2-oxoethyl) group, introducing steric bulk and lipophilicity.
  • Protecting Group: Boc (tert-butoxycarbonyl) on the α-amino group.

Comparison with Similar Compounds

The compound belongs to a class of modified phenylalanine derivatives designed for applications in medicinal chemistry and drug development. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid 4-(2-tert-butoxy-2-oxoethyl) 321.37 (calculated) Peptide synthesis intermediate; enhanced solubility in organic phases.
Boc-(S)-2-Amino-3-(4-ethylphenyl)propanoic acid 4-ethyl 293.36 Used in SPPS; lacks ester functionality, reducing steric hindrance.
(S)-2-Amino-3-(4-(2-fluoroethoxy)phenyl)propanoic acid (AcFET) 4-(2-fluoroethoxy) 210.19 (free acid) Radiolabeled with ¹⁸F for tumor imaging; polar substituent improves biodistribution.
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-nitro 210.19 Nitro group enhances electrophilicity; precursor for nitro-reduction chemistry.
(S)-3-(4-Boronophenyl)-2-((Boc)amino)propanoic acid 4-borono 297.14 Boronic acid enables Suzuki-Miyaura cross-coupling; used in bioconjugation.
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid Thiazole-linked aryl Variable Antimycobacterial activity against M. tuberculosis H37Ra; thiazole enhances bioactivity.

Biological Activity

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid, also known by its CAS number 222842-90-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies demonstrating its effects.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • IUPAC Name : (S)-2-amino-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid
  • Synonyms : H-L-Phe(4-CH2COOtBu)-OH; 4-(2-tert-butoxy-2-oxoethyl)-L-phenylalanine

The compound's structure suggests that it may interact with various biological pathways. The presence of the amino acid moiety allows it to engage in protein synthesis and modulation of neurotransmitter activity. Preliminary studies indicate potential interactions with cholinergic systems, which are crucial in neurodegenerative diseases.

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound. It has been shown to exhibit:

  • Acetylcholinesterase (AChE) Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition of AChE, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, showing effectiveness in scavenging free radicals and reducing oxidative stress in neuronal cells .
  • Blood-Brain Barrier Penetration : In vitro studies suggest that this compound can cross the blood-brain barrier, making it a candidate for central nervous system therapies .

Table 1: Summary of Biological Activities

Activity TypeResult/EffectReference
AChE InhibitionSignificant inhibition observed
Antioxidant ActivityEffective in reducing oxidative stress
Blood-Brain Barrier PenetrationConfirmed via PAMPA assay
NeurotoxicityLow neurotoxicity in tested cell lines

Research Highlights

  • In Vitro Studies : In vitro evaluations using human neuroblastoma SH-SY5Y cells indicated that this compound exhibits low cytotoxicity while maintaining protective effects against oxidative stress-induced damage .
  • Molecular Docking Studies : Computational docking studies have suggested that this compound can effectively bind to AChE, indicating a potential mechanism for its observed biological activities .
  • Comparative Analysis : When compared to other known AChE inhibitors, such as donepezil, this compound showed comparable efficacy with a favorable safety profile .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid?

The compound is synthesized via condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with protected amino acid intermediates, followed by selective reduction (NaBH₄ in CH₃CN) and acid hydrolysis to yield the final product. Key steps include Boc (tert-butoxycarbonyl) protection of the amino group and coupling reagents like DCC/DMAP for esterification .

Q. How is the tert-butoxycarbonyl (Boc) group utilized in the synthesis of this compound?

The Boc group protects the amino functionality during synthesis to prevent unwanted side reactions. It is introduced via Boc-anhydride and removed under acidic conditions (e.g., HCl/dioxane) post-coupling. This strategy ensures regioselectivity in multi-step reactions, as seen in the preparation of intermediates like (S)-methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-aminophenyl)propanoate .

Q. What in vitro assays are used to evaluate its antimycobacterial activity?

Antimycobacterial activity is assessed against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG) strains using microdilution assays. Minimum inhibitory concentrations (MICs) are determined at 3–30 µg/mL, with active derivatives (e.g., compound 5c) showing MIC values ≤3 µg/mL .

Q. What analytical techniques are recommended for structural characterization?

High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR, ¹H/¹³C), and HPLC are critical. For example, ESI-MS (negative mode) confirms molecular ions (e.g., [M−H]⁻ at m/z 382), while NMR resolves stereochemistry and substitution patterns .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., 4-chlorophenyl on the thiazole ring) enhance antimycobacterial activity. Derivatives like 5c and 9d exhibit improved potency due to increased lipophilicity and target binding .

Q. What cytotoxicity profiles are observed in human cell lines?

Cytotoxicity is evaluated via MTT assays in HUVEC, HeLa, and HCT 116 cells. Active compounds show no toxicity (>100 µg/mL in HUVECs), indicating selectivity toward microbial targets over mammalian cells .

Q. How is the compound’s stability assessed under physiological conditions?

Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS, pH 7.4) and analyzing degradation via LC-MS. Boc-protected derivatives demonstrate enhanced stability compared to free amino acids .

Q. Are there computational models predicting its pharmacokinetic properties?

Molecular docking and QSAR models predict interactions with mycobacterial enzymes (e.g., InhA). ADMET simulations suggest moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Challenges include optimizing yield in hydrolysis steps (e.g., acid-mediated Boc deprotection) and minimizing racemization. Process intensification using flow chemistry or immobilized catalysts is under investigation .

Q. How can this compound be functionalized for targeted drug delivery?

Click chemistry (e.g., tetrazine ligation) enables conjugation to dendrimers or nanoparticles. For example, azide-alkyne cycloaddition modifies the phenyl group for site-specific delivery .

Q. Methodological Notes

  • Cytotoxicity Testing : MTT assays involve treating cells with serial dilutions of the compound, incubating for 24–72 hours, and measuring formazan crystal absorbance at 570 nm .
  • SAR Workflow : Derivatives are synthesized with systematic substituent variations (e.g., aryl groups on thiazole), followed by MIC determination and molecular docking to identify critical binding residues .

Q. Contradictions & Limitations

  • and report potent antimycobacterial activity, but clinical relevance requires further in vivo validation.
  • Safety data () emphasize handling precautions (e.g., avoiding inhalation), yet cytotoxicity assays () suggest low risk in controlled settings.

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